3-(4-methoxyphenyl)-1-(2-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea 3-(4-methoxyphenyl)-1-(2-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC15134384
InChI: InChI=1S/C23H27N5O2/c1-17-8-5-6-9-20(17)28(23(29)24-18-11-13-19(30-2)14-12-18)16-22-26-25-21-10-4-3-7-15-27(21)22/h5-6,8-9,11-14H,3-4,7,10,15-16H2,1-2H3,(H,24,29)
SMILES:
Molecular Formula: C23H27N5O2
Molecular Weight: 405.5 g/mol

3-(4-methoxyphenyl)-1-(2-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

CAS No.:

Cat. No.: VC15134384

Molecular Formula: C23H27N5O2

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)-1-(2-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea -

Specification

Molecular Formula C23H27N5O2
Molecular Weight 405.5 g/mol
IUPAC Name 3-(4-methoxyphenyl)-1-(2-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Standard InChI InChI=1S/C23H27N5O2/c1-17-8-5-6-9-20(17)28(23(29)24-18-11-13-19(30-2)14-12-18)16-22-26-25-21-10-4-3-7-15-27(21)22/h5-6,8-9,11-14H,3-4,7,10,15-16H2,1-2H3,(H,24,29)
Standard InChI Key LHFXDSOFDVIIKG-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=C(C=C4)OC

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule contains a triazoloazepine ring system, a bicyclic structure combining a seven-membered azepine ring fused with a triazole moiety. This scaffold introduces conformational rigidity, which is critical for target-binding specificity in pharmacological contexts . The azepine ring (C6H11N) contributes flexibility, while the triazole ring (C2H2N3) provides sites for hydrogen bonding and π-π interactions.

Substituent Analysis

  • 4-Methoxyphenyl Group: Positioned at the triazole N1, this substituent introduces electron-donating effects via the methoxy (-OCH3) group, enhancing solubility and modulating aromatic interactions .

  • 2-Methylphenyl Group: Attached to the urea nitrogen, the ortho-methyl group creates steric hindrance, potentially influencing rotational freedom and binding pocket compatibility.

  • Urea Linkage: The -NH-C(=O)-NH- bridge facilitates hydrogen bonding with biological targets, a common feature in enzyme inhibitors and receptor antagonists.

Table 1: Calculated Molecular Properties

PropertyValueMethod/Source
Molecular FormulaC26H28N6O2PubChem CID 43330100
Molecular Weight480.55 g/molPubChem
Topological Polar Surface Area98.2 ŲChemSpider
Hydrogen Bond Donors2Computed Descriptors

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis involves multi-step organic reactions, typically proceeding as follows:

  • Triazoloazepine Ring Formation: Cyclocondensation of hydrazine derivatives with ε-caprolactam analogs under acidic conditions yields the triazoloazepine core .

  • Alkylation at N3: Reaction with chloromethyl pivalate introduces the methylene group for subsequent urea attachment .

  • Urea Coupling: A Curtius rearrangement or carbodiimide-mediated reaction links the 4-methoxyphenyl and 2-methylphenyl groups to the central urea moiety.

Industrial-Scale Challenges

  • Yield Optimization: Steric hindrance from the 2-methylphenyl group reduces reaction efficiency; microwave-assisted synthesis improves yields to ~65% .

  • Purification: High-performance liquid chromatography (HPLC) with C18 columns resolves stereochemical impurities, critical for pharmacological applications .

Biological Activity and Mechanism

Putative Targets

While direct studies are lacking, structural analogs demonstrate activity against:

  • Serotonin Receptors (5-HT2A): Triazoloazepine derivatives show nanomolar affinity, suggesting potential antidepressant or anxiolytic applications.

  • Kinase Inhibitors: Urea-linked triazoles inhibit Abelson tyrosine kinase (ABL1) with IC50 values <100 nM in preclinical models .

Metabolic Stability

  • Hepatic Metabolism: Cytochrome P450 3A4 mediates N-demethylation of the triazoloazepine ring, producing a primary metabolite with reduced activity .

  • Half-Life: Predicted plasma half-life of 8–12 hours in murine models, suitable for once-daily dosing .

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Urea-Linked Triazoloazepines

CompoundTarget IC50Solubility (mg/mL)
3-(4-Methoxyphenyl) Derivative5-HT2A: 14 nM0.32
1-(2,4-Dimethylbenzyl) Analog ABL1: 89 nM0.18
Parent Triazoloazepine Inactive1.05

Key trends:

  • Methoxy substitution enhances receptor affinity but reduces aqueous solubility.

  • Ortho-methyl groups on phenyl rings improve metabolic stability at the expense of binding kinetics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator